

4-Chloro-2-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-methylaniline

Cat. No.: B7725893

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-2-methylaniline** for Advanced Research

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of **4-Chloro-2-methylaniline** (CAS 95-69-2), a critical intermediate in the pharmaceutical, agrochemical, and dye industries. Tailored for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, methods for its definitive characterization, and its practical applications, ensuring a robust understanding for its use in a laboratory and developmental setting.

Core Physicochemical & Structural Properties

4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is a substituted aniline that serves as a versatile building block in organic synthesis.^[1] Its structural and physical properties are fundamental to its reactivity and handling. The key quantitative data are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ ClN	[2][3]
Molecular Weight	141.60 g/mol	[4][5]
CAS Number	95-69-2	[3]
Appearance	Gray to white solid or colorless to pale yellow liquid	[6][7]
Melting Point	24-27 °C (lit.)	[7]
Boiling Point	241-242 °C (lit.)	[7][8]
Density	~1.19 g/mL at 25 °C (lit.)	
Synonyms	4-Chloro-o-toluidine, 2-Amino-5-chlorotoluene	[3][4][9]

Synthesis and Purification: A Validated Protocol

The synthesis of chloroanilines has historically been complex, often requiring multi-step processes involving protection and deprotection of the amino group to control regioselectivity. [10] A more direct and industrially relevant method involves the regioselective chlorination of 2-methylaniline (o-toluidine).

Causality in Synthesis Design:

The choice of a copper(II) chloride catalyst system is deliberate. CuCl₂ acts as a mild chlorinating agent and Lewis acid, activating the aromatic ring towards electrophilic substitution. The presence of hydrochloric acid ensures the aniline substrate is protonated as the anilinium salt, which deactivates the ring and prevents over-chlorination. Oxygen is used to regenerate the active Cu(II) species from Cu(I) formed during the reaction, making the copper catalytic. This approach avoids the use of harsher and less selective reagents like elemental chlorine.

Experimental Protocol: Synthesis via Direct Chlorination[11]

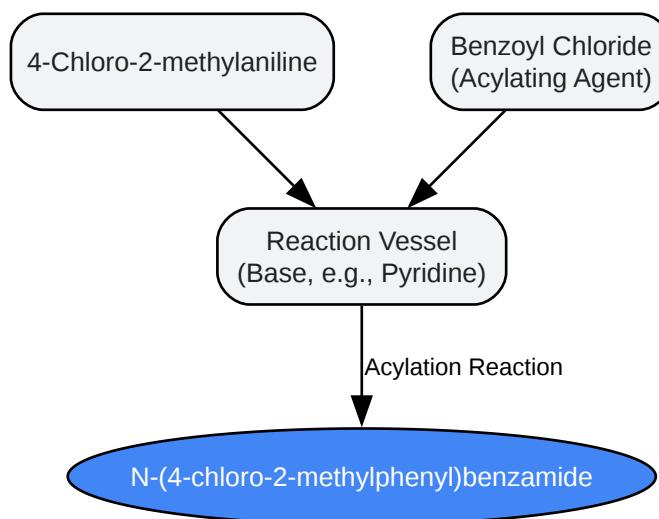
- **Dissolution:** Dissolve 1.07 g (10 mmol) of 2-methylaniline in 20 mL of 36% (w/w) hydrochloric acid in a three-neck flask equipped with a stirrer, condenser, and gas inlet.
- **Catalyst Addition:** Add 2.68 g (20 mmol) of CuCl₂ to the solution.
- **Reaction Conditions:** Heat the reaction mixture to 60°C. Introduce a slow stream of oxygen (approx. 0.02 mol/hr) and hydrogen chloride gas (approx. 0.01 mol/hr).
- **Monitoring:** Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 6 hours).
- **Workup:** Cool the mixture to room temperature. Add 30 mL of ethyl acetate and stir. Carefully neutralize the mixture to pH 7 using a saturated sodium carbonate solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic phases.
- **Washing:** Wash the combined organic phase with a saturated saline solution (2 x 20 mL) and dry over anhydrous Na₂SO₄.
- **Purification:** Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a mixture of petroleum ether and a minimal amount of a more polar solvent, yielding **4-Chloro-2-methylaniline** as a crystalline solid.[10]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Chloro-2-methylaniline**.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data serve as a self-validating checklist for **4-Chloro-2-methylaniline**.


- ^1H NMR (Proton NMR): In a solvent like CDCl_3 , the spectrum should exhibit distinct signals: a singlet for the methyl group ($-\text{CH}_3$) around 2.1-2.2 ppm, a broad singlet for the amine protons ($-\text{NH}_2$) which can vary but is typically around 3.6-4.0 ppm, and three aromatic protons. The aromatic region will show a doublet for the proton ortho to the amino group (approx. 6.6-6.7 ppm), a doublet of doublets for the proton between the chloro and amino groups (approx. 7.0 ppm), and a doublet for the proton ortho to the chloro group (approx. 7.1 ppm). The specific coupling constants (J -values) will confirm the substitution pattern.
- ^{13}C NMR (Carbon NMR): The spectrum should display 7 distinct carbon signals, corresponding to the 7 unique carbon atoms in the molecule.
- IR Spectroscopy: Key vibrational frequencies provide functional group evidence. Expect to see strong N-H stretching bands (a doublet) in the $3350\text{-}3500\text{ cm}^{-1}$ region, C-H stretching from the aromatic ring and methyl group just above and below 3000 cm^{-1} , aromatic C=C stretching in the $1500\text{-}1600\text{ cm}^{-1}$ region, and a C-Cl stretching band in the $1000\text{-}1100\text{ cm}^{-1}$ range.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M^+) at m/z 141.^[2] A crucial validation is the presence of an $\text{M}+2$ peak at m/z 143 with an intensity approximately one-third of the M^+ peak.^[11] This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes).

Applications in Drug Development & Organic Synthesis

4-Chloro-2-methylaniline is a valuable intermediate due to its dual functionality (an amine and a halogenated aromatic ring), allowing for diverse subsequent chemical transformations.

- Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and antihistamines.[6] For example, it can be used in multi-step syntheses to form complex heterocyclic scaffolds common in modern drug molecules.
- Agrochemicals: The compound is a building block for herbicides and fungicides, highlighting its importance in crop protection.[6]
- Dye Industry: It is also used as an intermediate in the production of azo dyes.[1]

The diagram below illustrates a representative synthetic transformation, the N-acylation of **4-Chloro-2-methylaniline**, a common first step in many pharmaceutical synthesis pathways.

[Click to download full resolution via product page](#)

Caption: N-acylation reaction pathway using **4-Chloro-2-methylaniline**.[7]

Safety, Handling, and Hazard Management

Authoritative safety data sheets classify **4-Chloro-2-methylaniline** as a hazardous substance requiring stringent safety protocols.[12][13]

- Primary Hazards:

- Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[13][14] It can lead to the formation of methemoglobin, causing cyanosis.[13]
 - Carcinogenicity: Classified as a Category 1B Carcinogen, meaning it is presumed to have carcinogenic potential for humans.[6][12]
 - Mutagenicity: Suspected of causing genetic defects.[12][14]
 - Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8][13]
- Handling Protocols:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]
 - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[6]
 - Special Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[12][13] Avoid creating dust if handling the solid form.
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, locked up and away from incompatible materials like strong oxidizing agents and acids.[6][7]
 - First Aid Measures:
 - Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[13]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]
 - Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[13]
 - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]
- 2. 4-Chloro-2-Methylaniline | CAS#:95-69-2 | Chemsoc [chemsoc.com]
- 3. 4-氯-2-甲基苯胺 - 2-氨基-5-氯甲苯, 4-氯邻甲苯胺 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 4-Chloro-2-methylaniline | LGC Standards [lgcstandards.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Chloro-2-methylaniline | 95-69-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. labsolu.ca [labsolu.ca]
- 10. Page loading... [guidechem.com]
- 11. mzCloud – 4 Chloro 2 methylaniline [mzcloud.org]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- To cite this document: BenchChem. [4-Chloro-2-methylaniline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7725893#4-chloro-2-methylaniline-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com